molecular formula C13H9F3N2O2 B1354181 Phenyl [5-(trifluoromethyl)pyridin-2-yl]carbamate CAS No. 95651-19-7

Phenyl [5-(trifluoromethyl)pyridin-2-yl]carbamate

Cat. No. B1354181
CAS RN: 95651-19-7
M. Wt: 282.22 g/mol
InChI Key: ZTAZLDHQURMTRV-UHFFFAOYSA-N
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Description

Phenyl [5-(trifluoromethyl)pyridin-2-yl]carbamate is a chemical compound . It is a pyridine derivative, which is a heterocyclic building block . They have useful applications in catalysis, drug design, molecular recognition, and natural product synthesis .


Synthesis Analysis

The synthesis of this compound involves several steps. One method involves the use of 2-amino-5-trifluoromethylpyridine, which is dissolved in pyridine and reacted with phenyl chloroformate . Another method involves a Pd-catalyzed coupling reaction between an intermediate and 4-methyl-2-acetaminothiazole .


Molecular Structure Analysis

The molecular formula of this compound is C13H9F3N2O2 . The average mass is 282.218 Da and the monoisotopic mass is 282.061615 Da .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include amination replacement reactions and Pd-catalyzed coupling reactions .


Physical And Chemical Properties Analysis

This compound has a density of 1.4±0.1 g/cm3, a boiling point of 341.4±42.0 °C at 760 mmHg, and a flash point of 160.3±27.9 °C . It has 4 H bond acceptors, 1 H bond donor, and 4 freely rotating bonds .

Scientific Research Applications

Multicomponent Reactions and Compound Synthesis

Research has explored the utility of phenyl carbamate derivatives in multicomponent reactions. For instance, Ryzhkova et al. (2023) investigated the multicomponent reaction of certain compounds to yield a derivative with potential industrial, biological, and medicinal properties. The study highlights the role of phenyl carbamate derivatives in the synthesis of complex organic compounds with diverse applications (Ryzhkova et al., 2023).

Structural Assessment and Complex Formation

Phenyl carbamate derivatives are also crucial in the synthesis and structural assessment of complex organic molecules. Castiñeiras et al. (2018) demonstrated the synthesis and structural assessment of a compound derived from a reaction involving a phenyl carbamate derivative, highlighting its importance in forming structurally complex and potentially bioactive compounds (Castiñeiras et al., 2018).

Intermediate in Antitumor Drug Synthesis

Phenyl carbamate derivatives play a significant role in the synthesis of intermediates for antitumor drugs. Gan et al. (2021) synthesized phenyl (6-(2-fluoro-4-nitrophenoxy)pyrimidin-4-yl)carbamate, an important intermediate in many antitumor drugs, especially in small molecular inhibitors of anti-tumor. This highlights the compound's relevance in pharmaceutical research for cancer treatment (Gan et al., 2021).

Application in Organic Light-Emitting Diodes (OLEDs)

In the field of material science, particularly in the development of OLEDs, phenyl carbamate derivatives are utilized. Liu et al. (2018) explored the use of a compound containing a phenyl carbamate derivative in the synthesis of materials for high-performance phosphorescent organic light-emitting diodes. This research demonstrates the compound's potential in advancing OLED technology (Liu et al., 2018).

Safety and Hazards

The safety and hazards of Phenyl [5-(trifluoromethyl)pyridin-2-yl]carbamate are not explicitly mentioned in the search results. It is advised to handle it with care and use it only for R&D purposes .

Biochemical Analysis

Biochemical Properties

Phenyl [5-(trifluoromethyl)pyridin-2-yl]carbamate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can affect the biochemical pathways in which these enzymes are involved. For instance, it has been observed to interact with enzymes involved in the metabolism of other compounds, thereby influencing their activity and stability . The nature of these interactions is primarily inhibitory, leading to a decrease in the activity of the target enzymes.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to alter the expression of certain genes, leading to changes in cellular behavior and function . Additionally, it can impact cellular metabolism by inhibiting key metabolic enzymes, resulting in altered metabolic flux and metabolite levels.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to specific sites on target enzymes, leading to their inhibition . This inhibition can result in a cascade of biochemical changes, ultimately affecting gene expression and cellular function. The binding interactions are typically strong and specific, ensuring that the compound effectively inhibits its target enzymes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but can degrade over time, leading to a decrease in its inhibitory effects . Long-term exposure to the compound can result in sustained changes in cellular function, including altered gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can exhibit significant inhibitory activity . Threshold effects have been observed, where a certain dosage is required to achieve a noticeable impact on cellular function. Additionally, high doses of the compound can lead to toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism The compound can affect metabolic flux by inhibiting key enzymes, leading to changes in metabolite levels

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins . The compound can be transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation within specific tissues can affect its activity and function, making it important to study these aspects for a comprehensive understanding of the compound’s biochemical properties.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to certain compartments or organelles through targeting signals or post-translational modifications

properties

IUPAC Name

phenyl N-[5-(trifluoromethyl)pyridin-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F3N2O2/c14-13(15,16)9-6-7-11(17-8-9)18-12(19)20-10-4-2-1-3-5-10/h1-8H,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTAZLDHQURMTRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=O)NC2=NC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90465543
Record name Phenyl [5-(trifluoromethyl)pyridin-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90465543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

95651-19-7
Record name Phenyl [5-(trifluoromethyl)pyridin-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90465543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 5-(trifluoromethyl)pyridin-2-amine (100 mg, 0.617 mmol) and N,N-diisopropylethylamine (159.5 mg, 215 μL, 1.234 mmol) in 5 mL CH2Cl2 was treated with phenyl chloroformate (106 mg, 85 μL, 0.68 mmol) and left to stir for 3 h at rt. Solution was diluted with EtOAc and washed twice with 1 N HCl and 1 time with brine. The organic layer was dried (Na2SO4) and concentrated to provide a white solid. Tituration with 10% EtOAc in hexanes gave 120 mg (69%, 0.42 mmol) of the above compound as a white solid. 1H-NMR (DMSO-d6) δ 11.26 (s, 1H), 8.70 (s, 1H), 8.22 to 8.16 (m, 1H), 7.99 (d, J=8 Hz, 1H), 7.45 to 7.40 (m, 2H), 7.30 to 7.20 (m, 3 H)
Quantity
100 mg
Type
reactant
Reaction Step One
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215 μL
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85 μL
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5 mL
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hexanes
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Yield
69%

Synthesis routes and methods II

Procedure details

Dissolve 2-amino-5-trifluoromethylpyridine (162 mg, 1.0 mmole) in pyridine (2.0 mL) under nitrogen at room temperature. Add drop wise phenyl chloroformate (0.125 mL, 1.0 mmole) to the reaction mixture at room temperature. Stir the mixture for 24 hours and new spot is noticed in TLC (30% EtOAc/hexane). Evaporate the reaction mixture under vacuo and purify the crude by flash column chromatography on a silica gel using CHCl3 to afford (5-Trifluoromethyl-pyridin-2-yl)-carbamic acid phenyl ester as a white solid.
Quantity
162 mg
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reactant
Reaction Step One
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2 mL
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solvent
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0.125 mL
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reactant
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EtOAc hexane
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0 (± 1) mol
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reactant
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Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

Phenyl chloroformate (1.92 g, 12.3 mmol) was added to a stirring solution of 2-amino-5-trifluoromethylpyridine (2.0 g, 12.3 mmol) in pyridine (20 mL) at a rate which maintained the temperature at 21° C. The mixture was stirred for an additional 0.5 hr and the resulting precipitate was collected by filtration, extracted with ether, then dried to obtain 2.33 g (67 percent of theory) of the title compound as white crystals melting at 203° C.
Quantity
1.92 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
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Quantity
20 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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